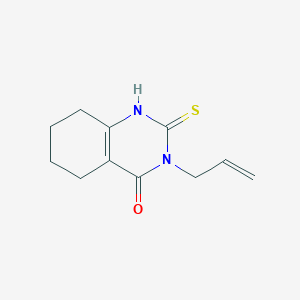
5-Aminoquinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminoquinoline-8-sulfonamide is a nitrogen-containing heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoquinoline-8-sulfonamide typically involves the functionalization of the quinoline ring. One common method is the nitration of quinoline to produce 5-nitroquinoline, followed by reduction to obtain 5-aminoquinoline. The sulfonamide group can then be introduced through sulfonation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be utilized to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 5-Aminoquinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to produce sulfinamide or sulfide derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong bases or acids, depending on the desired substitution.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-Aminoquinoline-8-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in the treatment of diseases such as malaria and bacterial infections.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers .
Mechanism of Action
The mechanism of action of 5-Aminoquinoline-8-sulfonamide involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular processes, leading to antimicrobial or anticancer effects. The compound’s ability to chelate metal ions also plays a role in its activity, as it can disrupt metal-dependent enzymes and pathways .
Comparison with Similar Compounds
8-Aminoquinoline: Known for its antimalarial properties.
Sulfanilamide: A well-known sulfonamide antibiotic.
Quinoline-5-sulfonamide: Another quinoline derivative with potential biological activity
Uniqueness: 5-Aminoquinoline-8-sulfonamide is unique due to the presence of both amino and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications, distinguishing it from other quinoline derivatives .
Properties
Molecular Formula |
C9H9N3O2S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
5-aminoquinoline-8-sulfonamide |
InChI |
InChI=1S/C9H9N3O2S/c10-7-3-4-8(15(11,13)14)9-6(7)2-1-5-12-9/h1-5H,10H2,(H2,11,13,14) |
InChI Key |
SDXGHVIMMDRBLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


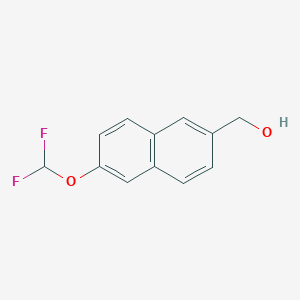

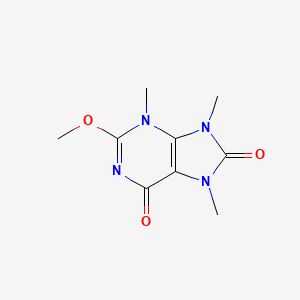
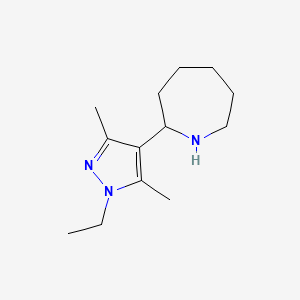

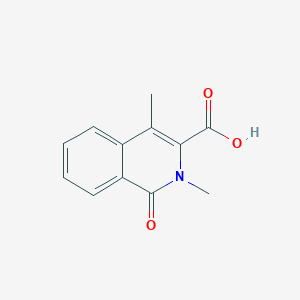
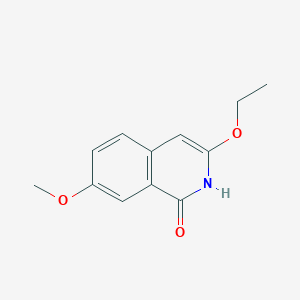


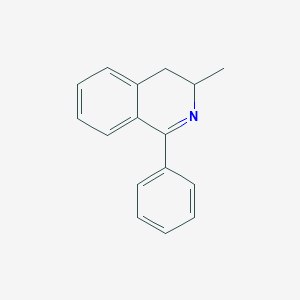
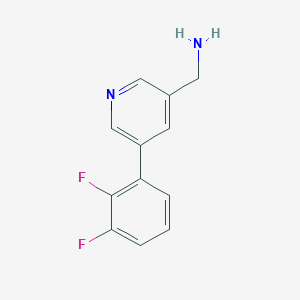
![Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B11885073.png)

